molecular formula C12H15NO6 B8276189 4,5-Diethoxy-2-nitro-phenylacetic acid

4,5-Diethoxy-2-nitro-phenylacetic acid

Cat. No.: B8276189
M. Wt: 269.25 g/mol
InChI Key: WIHQPSGJUQEHAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Diethoxy-2-nitro-phenylacetic acid is a phenylacetic acid derivative featuring ethoxy groups at positions 4 and 5 of the aromatic ring and a nitro substituent at position 2. The ethoxy groups enhance lipophilicity compared to smaller alkoxy substituents (e.g., methoxy), while the nitro group introduces electron-withdrawing effects, likely influencing acidity and reactivity.

Properties

Molecular Formula

C12H15NO6

Molecular Weight

269.25 g/mol

IUPAC Name

2-(4,5-diethoxy-2-nitrophenyl)acetic acid

InChI

InChI=1S/C12H15NO6/c1-3-18-10-5-8(6-12(14)15)9(13(16)17)7-11(10)19-4-2/h5,7H,3-4,6H2,1-2H3,(H,14,15)

InChI Key

WIHQPSGJUQEHAV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)CC(=O)O)[N+](=O)[O-])OCC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key features of 4,5-Diethoxy-2-nitro-phenylacetic acid with structurally related compounds from the provided evidence:

Compound Name Substituents Molecular Formula Molecular Weight CAS RN Key Uses/Applications
This compound 4,5-diethoxy, 2-nitro Not provided Not available Not available Synthetic intermediates, research
(R)-(-)-2-Methoxy-2-phenylacetic acid 2-methoxy C9H10O3 166.17 3966-32-3 Chiral reagents, HPLC standards
Caffeic Acid 3,4-dihydroxy, acrylate backbone C9H8O4 180.16 331-39-5 Pharmacological research, antioxidants, food additives
Key Observations:
  • Substituent Effects: Ethoxy vs. Nitro vs. Hydroxy: The nitro group in the target compound contrasts with the hydroxy groups in caffeic acid. Nitro groups are strongly electron-withdrawing, reducing the compound’s pKa (increasing acidity) compared to caffeic acid’s dihydroxy groups, which are electron-donating and contribute to antioxidant activity .
  • Application Differences: The methoxy-substituted compound is primarily used as a chiral reagent or HPLC standard due to its enantiomeric purity (>97.0% HLC) . Caffeic acid serves as a reference standard in pharmacological and cosmetic research, leveraging its antioxidant properties .

Physicochemical and Functional Comparisons

Solubility and Reactivity:
  • Lipophilicity : The diethoxy groups in this compound likely render it less water-soluble than caffeic acid, which has polar hydroxy groups .
  • Reactivity : The nitro group may facilitate electrophilic substitution reactions, whereas caffeic acid’s acrylate backbone enables conjugation and radical scavenging .

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